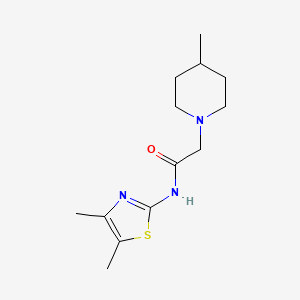![molecular formula C16H15N3O3S B4437239 N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437239.png)
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide, also known as NSC-743380, is a chemical compound that has shown potential in scientific research applications. This compound has a unique chemical structure that makes it an interesting subject for research.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide inhibits the activity of protein kinase CK2, which is involved in cell proliferation, apoptosis, and DNA repair. By inhibiting the activity of CK2, N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has been shown to have anti-cancer effects in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has the advantage of being a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cell proliferation, apoptosis, and DNA repair. However, N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide. One direction is to study its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, future research could focus on improving the solubility and stability of N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide to enhance its effectiveness in experiments.
Conclusion:
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide is a chemical compound with potential in scientific research applications. It has been studied for its potential use in cancer treatment, as well as for the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide inhibits the activity of protein kinase CK2, which is involved in cell proliferation, apoptosis, and DNA repair. While N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has limitations in terms of its solubility and stability, there are several future directions for research on this compound.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[4-(cyanomethyl)phenyl]-3-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-23(21,22)19-15-4-2-3-13(11-15)16(20)18-14-7-5-12(6-8-14)9-10-17/h2-8,11,19H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOAGELUFITUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437159.png)
![4-[3-(4-tert-butylphenyl)propanoyl]morpholine](/img/structure/B4437178.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4437182.png)
![ethyl {[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B4437186.png)

![N-allyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B4437204.png)


![1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4437229.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)


![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)
